molecular formula C13H17ClF3NO2 B1525024 2-(Diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride CAS No. 1306602-92-5

2-(Diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride

Cat. No. B1525024
M. Wt: 311.73 g/mol
InChI Key: CPGPSSRFDVUWLL-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Chemical Properties

Research has detailed the synthesis of related compounds, highlighting methodologies that could be applicable to 2-(Diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride. For example, the synthesis of mono- and difluoroalanines through basic tris(diethylamino)-N-methylphosphazene showcases a method for introducing fluoro groups into compounds, which could be relevant for synthesizing derivatives of the compound (Gerus et al., 2000). Additionally, the preparation of vinamidinium hexafluorophosphate salts via reactions of substituted acetic acids suggests potential pathways for modifying or synthesizing related structures (Davies et al., 2000).

Photophysical Properties

Investigations into novel classes of fluorophores, such as N-2-Aryl-1,2,3-Triazoles, which involve diethylamino functional groups, provide insights into the photophysical properties that could be relevant for derivatives of 2-(Diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride. These studies reveal how structural modifications impact absorption, emission, and quantum yields, offering a foundation for designing optical materials or sensors (Padalkar et al., 2015).

Anticancer Activity

Research on Schiff bases incorporating diethylamino groups has highlighted potential anticancer activities. These compounds exhibit cytotoxic effects against cancer cell lines, suggesting that derivatives of 2-(Diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride might also possess bioactive properties worthy of exploration in pharmacological contexts (Uddin et al., 2020).

Environmental and Analytical Chemistry

Studies have explored the use of related compounds in environmental and analytical chemistry, such as the sequestration ability of task-specific ionic liquids towards cations of environmental interest. These findings suggest potential applications for 2-(Diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride in environmental remediation or analytical methodologies (Cardiano et al., 2016).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, including its toxicity, flammability, and environmental impact.


Future Directions

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properties

IUPAC Name

2-(diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO2.ClH/c1-3-17(4-2)11(12(18)19)9-6-5-7-10(8-9)13(14,15)16;/h5-8,11H,3-4H2,1-2H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGPSSRFDVUWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C1=CC(=CC=C1)C(F)(F)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride

CAS RN

1306602-92-5
Record name Benzeneacetic acid, α-(diethylamino)-3-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306602-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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